Name
|
|
Quantity
|
0.2 mmol
|
Type
|
limiting reactant
|
Smiles
|
O=S(C1=CC=C([N+]([O-])=O)C=C1)(Cl)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CC(C)=O
|
Flow Rate |
0.25 mL/min |
Control Type
|
TUBE
|
Setpoint
|
10 mL
|
Material
|
PLASTIC: PTFE
|
Attachments
|
PRESSURE_REGULATOR: back pressure regulator
|
Type
|
UNSPECIFIED
|
Control Type
|
CUSTOM
|
Details
|
"warmed"
|
Setpoint
|
25 °C
|
Control Type
|
PRESSURIZED
|
Details
|
back pressure regulator
|
Setpoint
|
100 psi
|
Atmosphere
|
UNSPECIFIED
|
Type | Time | Pressure |
---|
Type
|
PLUG_FLOW_REACTOR
|
Pump Type
|
|
Tubing
|
PTFE
|
Type
|
ADDITION
|
Type
|
EXTRACTION
|
Phase kept
|
organic
|
Type
|
WASH
|
Type
|
WASH
|
Type
|
DRY_WITH_MATERIAL
|
Type
|
CONCENTRATION
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1ccc(S(=O)(=O)NC2CC2)cc1
|
Type | Value | Analysis |
---|---|---|
YIELD | 82% | isolated weight |
YIELD | 93% | crude nmr |
Type
|
NMR_1H
|
Details
|
NMR of crude reaction mixture before workup
|
Type
|
GCMS
|
Type
|
WEIGHT
|
Type
|
NMR_1H
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |